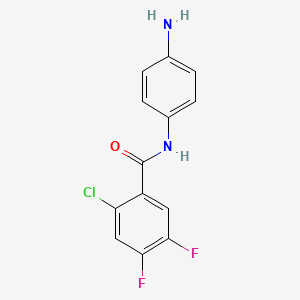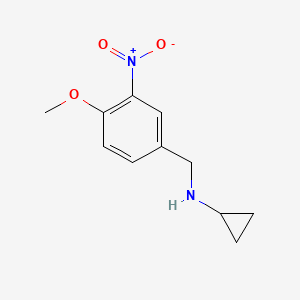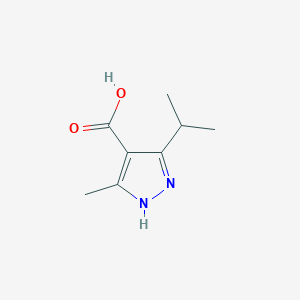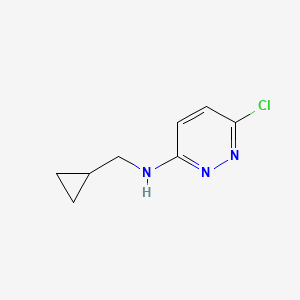
N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide
Overview
Description
“N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide” is a chemical compound. It likely contains an amide group (-CONH2) and a benzene ring, which is a common structure in many pharmaceuticals and industrial chemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Friedel-Crafts reaction . The green synthesis of metal nanoparticles has also been used for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalysts, such as metal nanoparticles . These catalysts can facilitate the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds have been found to have a specific molecular weight .Scientific Research Applications
Metabolic Pathways in Insects
Research on diflubenzuron, a compound with a similar structure, indicates its major metabolic pathway in the house fly involves conjugation without cleavage between the carbonyl and amide groups of the urea bridge. The compound forms conjugates with normal fly constituents, leading to immediate excretion as polar compounds. This study contributes to understanding the metabolic fate of insecticides in target organisms, aiding in the development of more effective pest control strategies (Chang, 1978).
Material Science: Synthesis of Novel Polyimides
Research in material science has led to the synthesis of new diamines and their polymerization with various dianhydrides, resulting in novel polyimides. These polymers show significant solubility in organic solvents and high thermal stability, making them suitable for high-performance materials applications. This includes coatings, films, and composite materials, particularly in aerospace, electronics, and automotive industries (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Molecular Interactions and Structure Analysis
Studies on the molecular structure and interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide, which shares a similar functional group arrangement, provide insights into the influence of intermolecular interactions on molecular geometry. Such research is vital for understanding the physical and chemical properties of materials, aiding in the design of compounds with desired characteristics for pharmaceuticals, agrochemicals, and material science applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Safety and Hazards
Future Directions
The future directions in the field of covalent organic frameworks (COFs) include the development of new synthetic strategies and the exploration of their optoelectronic properties . The design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes is a promising area of research .
properties
IUPAC Name |
N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-10-6-12(16)11(15)5-9(10)13(19)18-8-3-1-7(17)2-4-8/h1-6H,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWOGJGKJGDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Pyrido[2,3-{d}]pyrimidin-4-ylthio)acetic acid](/img/structure/B1460887.png)
![1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1460889.png)

![[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol](/img/structure/B1460891.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)

![8-Methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1460900.png)
![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)



